

3-Bromo-5-fluoro-4-methoxyaniline: A Technical Guide

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Compound of Interest

Compound Name: 3-Bromo-5-fluoro-4-methoxyaniline

Cat. No.: B1290891

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **3-Bromo-5-fluoro-4-methoxyaniline**, a key pharmaceutical intermediate. It covers its physicochemical properties, a detailed experimental protocol for its synthesis, and its significance in the field of medicinal chemistry.

Core Physicochemical Data

3-Bromo-5-fluoro-4-methoxyaniline is a substituted aniline that serves as a crucial building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methoxy group, makes it a valuable precursor for developing novel drug candidates.^[1] The key quantitative data for this compound are summarized below.

Property	Value	Reference
Melting Point	70-73°C	[1][2][3]
Molecular Formula	C7H7BrFNO	[1][3]
Molecular Weight	220.04 g/mol	[1]
Appearance	White to off-white or light yellow solid	[1][2]
Purity	≥98.0%	[1]
CAS Number	875664-44-1	[1][2][3]

Significance in Drug Development

As a vital pharmaceutical intermediate, **3-Bromo-5-fluoro-4-methoxyaniline** is integral to the creation of active pharmaceutical ingredients (APIs).[1] The presence of halogen atoms (bromine and fluorine) and a methoxy group allows for diverse chemical modifications, enabling researchers to explore new chemical reactions and develop innovative synthetic routes for potential therapeutics.[1]

Experimental Protocol: Synthesis of 3-Bromo-5-fluoro-4-methoxyaniline

The following is a representative multi-step synthesis protocol adapted from established methods for analogous substituted anilines. This process involves bromination, etherification, and nitro-reduction steps.

Step 1: Bromination of a Fluoronitrobenzene Precursor

- In a reaction vessel, dissolve the starting material, p-fluoronitrobenzene, in acetic acid.
- Control the temperature of the mixture to a range of 15-60°C.
- Slowly add a brominating agent, such as N-bromosuccinimide, to the stirred solution.

- After the addition is complete, maintain the reaction temperature and continue stirring for a set period to ensure the reaction goes to completion.
- Pour the reaction mixture into ice water to precipitate the solid product, 3-bromo-4-fluoronitrobenzene.
- Collect the pale yellow solid by suction filtration and dry it thoroughly.

Step 2: Etherification

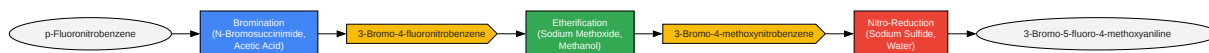
- In a new reaction vessel, add the 3-bromo-4-fluoronitrobenzene obtained from the previous step to methanol.
- Control the temperature of the mixture (typically between 10-80°C) and slowly add sodium methoxide.
- Maintain the temperature and stir the reaction mixture until the etherification is complete.
- Pour the reaction mixture into ice water to precipitate the product, 3-bromo-4-methoxynitrobenzene.
- Collect the solid by suction filtration and dry.

Step 3: Nitro-Reduction

- Add the 3-bromo-4-methoxynitrobenzene to a reaction vessel containing water.
- Heat the mixture to approximately 90-95°C.
- In batches, add a reducing agent such as sodium sulfide (Na₂S).
- Maintain the reaction at an elevated temperature with stirring for several hours until the reduction of the nitro group is complete.
- Pour the final reaction mixture into ice water to precipitate the desired product, **3-Bromo-5-fluoro-4-methoxyaniline**.
- Collect the resulting solid by suction filtration and dry to obtain the final product.

Synthesis Workflow Diagram

The following diagram illustrates the key transformations in the synthesis of **3-Bromo-5-fluoro-4-methoxyaniline**.



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Caption: Synthetic pathway for **3-Bromo-5-fluoro-4-methoxyaniline**.

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